molecular formula C14H20N2O4 B1397745 Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate CAS No. 921940-82-1

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Cat. No.: B1397745
CAS No.: 921940-82-1
M. Wt: 280.32 g/mol
InChI Key: DPKPGWLFLFCAJC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of ethyl (5-aminopyridin-2-yl)acetate with di-tert-butyl dicarbonate in the presence of a solvent such as 1,4-dioxane. The reaction is carried out at room temperature and then refluxed for 18 hours. After cooling, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting residue is purified by chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
  • tert-Butyl (6-methoxypyridin-2-yl)carbamate
  • tert-Butyl (3-ethylpyridin-2-yl)carbamate
  • tert-Butyl (6-ethynylpyridin-2-yl)carbamate
  • tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Uniqueness

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its tert-butoxycarbonyl group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKPGWLFLFCAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731296
Record name Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921940-82-1
Record name Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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